RI-1 (3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione) is a small molecule inhibitor of the RAD51 protein, a central player in the homologous recombination (HR) pathway of DNA repair. [, , , , , , , ] This pathway is essential for maintaining genomic stability and repairing DNA double-strand breaks, lesions that can block DNA replication. [, , ] RI-1 specifically targets RAD51, disrupting HR and leading to increased sensitivity of cancer cells to DNA-damaging agents. [, , , , , ]
RI-1 can be synthesized through specific chemical reactions involving precursor compounds. Its molecular formula is , indicating the presence of chlorine, nitrogen, and oxygen atoms alongside carbon and hydrogen. The compound is cataloged under the Chemical Abstracts Service number 415713-60-9, which facilitates its identification in chemical databases such as PubChem .
In terms of classification, RI-1 falls under several categories based on its chemical structure and potential ecological impact. It is essential to classify compounds like RI-1 for regulatory purposes and to understand their environmental interactions. The European Water Framework Directive emphasizes the importance of classifying substances based on their ecological status, which could be relevant for RI-1 if it were to be released into aquatic environments .
The synthesis of RI-1 typically involves multi-step organic reactions that may include chlorination, amination, and cyclization processes. These methods are designed to construct the pyrrole ring while introducing the necessary functional groups.
The molecular structure of RI-1 can be represented as follows:
This structure features a pyrrole ring substituted with various functional groups, including chlorines and a morpholino group. The presence of multiple chlorine atoms suggests potential bioactivity and environmental persistence.
Molecular weight: 315.6 g/mol
Melting point: Information not readily available in standard references but typically requires laboratory determination.
RI-1 undergoes several chemical reactions that can be categorized based on its functional groups:
The reactivity of RI-1 can be influenced by its solvent environment and temperature conditions during reactions. Understanding these parameters is crucial for optimizing synthetic routes or studying its degradation pathways.
The mechanism of action for RI-1 involves its interaction with biological targets at the molecular level. While specific studies on RI-1 may be limited, similar compounds often exhibit mechanisms such as:
Further research is required to elucidate the exact mechanisms by which RI-1 exerts its biological effects.
While specific physical properties such as boiling point and solubility are not extensively documented for RI-1, similar compounds typically exhibit:
Chemical stability, reactivity, and potential toxicity are critical considerations when evaluating RI-1 for practical applications.
Relevant data includes:
RI-1 has potential applications in various scientific domains:
RAD51, a eukaryotic homolog of bacterial RecA, is a central recombinase in the homologous recombination (HR) pathway, which repairs DNA double-strand breaks (DSBs) with high fidelity. During HR, RAD51 forms a nucleoprotein filament on resected single-stranded DNA (ssDNA), enabling homology search and strand invasion into a sister chromatid template. This process is regulated by mediators like BRCA2, which facilitates RAD51 loading onto ssDNA and displaces replication protein A (RPA) [2] [9]. Beyond DSB repair, RAD51 stabilizes stalled replication forks by preventing nuclease-mediated degradation of nascent DNA and promotes replication fork restart, thereby maintaining genomic integrity during DNA replication stress [9]. RAD51 activity depends on ATP binding and hydrolysis, with filament dynamics tightly controlled by post-translational modifications (e.g., phosphorylation by c-MET) and interactions with paralogs (RAD51B-C-D, XRCC2/3) [9].
RAD51 is frequently overexpressed in diverse malignancies, including breast, pancreatic, lung, ovarian, and cervical cancers (Table 1). This dysregulation is driven by transcriptional activation (up to 840-fold in cancer vs. normal cells) and correlates with aggressive pathological features, therapy resistance, and poor clinical outcomes [1] [9] [10]. Mechanistically, RAD51 overexpression:
Table 1: RAD51 Overexpression in Human Cancers and Clinical Correlations
Cancer Type | Expression Level vs. Normal | Clinical Correlation | Reference |
---|---|---|---|
Cervical carcinoma | 3.5-fold increase in SCC tissues | Resistance to cisplatin/radiation; poor OS | [10] |
Pancreatic ductal adenocarcinoma | Elevated in >60% of tumors | Associated with metastasis and recurrence | [6] |
Triple-negative breast cancer | Consistently upregulated | Correlated with relapse risk | [3] |
The dependency of cancer cells on elevated RAD51 function creates two therapeutic opportunities:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7